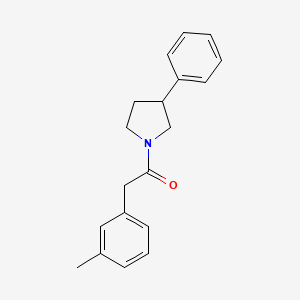

1-(3-Phenylpyrrolidin-1-yl)-2-(m-tolyl)ethanone

Description

1-(3-Phenylpyrrolidin-1-yl)-2-(m-tolyl)ethanone is a pyrrolidine-based ethanone derivative characterized by a phenyl group at the 3-position of the pyrrolidine ring and an m-tolyl (meta-methylphenyl) group attached to the ethanone moiety.

Properties

IUPAC Name |

2-(3-methylphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-15-6-5-7-16(12-15)13-19(21)20-11-10-18(14-20)17-8-3-2-4-9-17/h2-9,12,18H,10-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHQRMYPMYHZHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenylpyrrolidin-1-yl)-2-(m-tolyl)ethanone typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

Substitution with Phenyl and Tolyl Groups: The phenyl and tolyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.

Formation of the Ethanone Moiety: The ethanone group can be introduced through oxidation reactions, such as the oxidation of secondary alcohols.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenylpyrrolidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

Oxidation: The ethanone moiety can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions for substitution reactions vary depending on the specific substituents and desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield secondary alcohols.

Scientific Research Applications

Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

Medicine: Compounds with similar structures are often investigated for their pharmacological properties.

Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpyrrolidin-1-yl)-2-(m-tolyl)ethanone depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to receptors, modulating their activity and influencing cellular responses.

Pathways Involved: The specific pathways involved depend on the biological context and the compound’s structure.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several ethanone derivatives, differing primarily in substituents and heterocyclic cores. Key comparisons include:

Table 1: Structural and Functional Comparison of Ethanone Derivatives

Key Observations :

- Heterocyclic Core: Pyrrolidine-based ethanones (e.g., enaminones in ) are structurally simpler than indole- or piperazine-containing analogs, which could affect synthetic accessibility and pharmacokinetics.

SAR Insights :

- Electron-Withdrawing Groups : Nitro substituents (e.g., in antimalarial thioethers) significantly enhance activity, suggesting that electron-deficient aromatic systems improve target engagement .

- Heteroatom Incorporation : Oxadiazole and pyridine moieties improve antimicrobial and antiparasitic efficacy by introducing hydrogen-bonding or metal-coordination sites .

Spectroscopic Data :

- NMR Analysis: Pyrrolidine- and piperidine-based ethanones exhibit distinct splitting patterns. For example, 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone shows temperature-dependent isomerization (Δδ = 0.3–0.5 ppm at 20°C), a behavior likely shared by the target compound due to its flexible pyrrolidine core .

- FTIR Confirmation: Gas chromatography-FTIR reliably identifies ethanone derivatives (e.g., JWH series) by carbonyl stretching (∼1700 cm⁻¹) and aryl C-H vibrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.